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Compound of Interest

Compound Name: Oxazol-2-ylboronic acid

Cat. No.: B580705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for oxazol-2-
ylboronic acid (C₃H₄BNO₃, Mol. Wt.: 112.88 g/mol ). Due to the limited availability of

published experimental spectra for this specific compound, this document presents a predictive

dataset based on the known spectroscopic characteristics of the oxazole ring and boronic acid

functionalities. The experimental protocols provided are standardized methodologies applicable

for the analysis of this and similar organic compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for oxazol-2-
ylboronic acid. These values are derived from analyses of structurally related compounds,

including oxazole and various arylboronic acids.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.0 - 8.5 Singlet 2H B(OH)₂

Broad signal,

exchangeable

with D₂O.

Chemical shift is

concentration

and solvent

dependent.

~7.85 Singlet 1H H-5 (Oxazole)

Expected to be

downfield due to

the electron-

withdrawing

nature of the

boronic acid

group.

~7.25 Singlet 1H H-4 (Oxazole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Notes

~165 C-2 (Oxazole)

Carbon attached to the boronic

acid group; may be broad or

unobserved due to

quadrupolar relaxation of the

boron nucleus.

~145 C-5 (Oxazole)

~128 C-4 (Oxazole)

Solvent: DMSO-d₆
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Table 3: Predicted FT-IR Data
Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3600 - 3200 Strong, Broad O-H stretch

Characteristic of the

boronic acid -OH

groups, often showing

hydrogen bonding.

~3100 Medium C-H stretch (aromatic)
From the oxazole ring

protons.

~1600 - 1500 Medium C=N stretch
Characteristic of the

oxazole ring.

~1400 - 1300 Strong B-O stretch

~1100 - 1000 Medium C-O-C stretch (ring)
Ring breathing modes

of the oxazole.

~750 Strong B-C stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data
m/z Value Ion Species Notes

113.03 [M+H]⁺
Molecular ion peak

(protonated).

95.02 [M-H₂O+H]⁺
Loss of one water molecule

from the boronic acid.

77.01 [M-2H₂O+H]⁺

Loss of two water molecules,

formation of oxazol-2-

ylboroxine precursor.

69.02 [C₃H₃NO]⁺
Fragmentation leading to the

oxazole cation radical.
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Ionization Mode: Electrospray Ionization (ESI), positive mode

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of

oxazol-2-ylboronic acid.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of oxazol-2-ylboronic acid in 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Boronic acids can

undergo oligomerization, leading to broad peaks or complex spectra.[3] Using a protic

solvent like methanol-d₄ can help break up these oligomers by forming the boronate ester in

situ, resulting in sharper signals.[3]

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. The spectral width should be set to cover the range of approximately 0-15

ppm.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR. The spectral width should be set

to cover the range of approximately 0-200 ppm.

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and

baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual

solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in oxazol-2-ylboronic acid.
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Methodology (Thin Solid Film Method):[6]

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent

salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of

the compound on the plate.[6]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of oxazol-2-ylboronic
acid.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol, acetonitrile, or water.[7] Further dilute this stock solution to a final

concentration of approximately 10-100 µg/mL in the same solvent, often with the addition of

a small amount of formic acid (0.1%) to promote protonation.[7]

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatography (LC) system for sample introduction.
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Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

The ESI source conditions (e.g., spray voltage, capillary temperature) should be optimized

for the analyte.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺) and any significant fragment ions. Note that boronic acids can form adducts with

solvents or dehydrate in the source.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Caption: Relationship between molecular structure and information provided by different

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Oxazol-2-ylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580705#spectroscopic-data-of-oxazol-2-ylboronic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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